Pyrazolo[1,5-A]pyrazine-3-boronic acid
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Overview
Description
Pyrazolo[1,5-A]pyrazine-3-boronic acid is a heterocyclic compound that contains both pyrazole and pyrazine rings fused together with a boronic acid functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-A]pyrazine-3-boronic acid typically involves the formation of the pyrazolo[1,5-A]pyrazine core followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminopyrazole with 2,3-dichloropyrazine in the presence of a base can yield the desired pyrazolo[1,5-A]pyrazine scaffold. The boronic acid group can then be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-A]pyrazine-3-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Pyrazolo[1,5-A]pyrazine-3-boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-A]pyrazine-3-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The pyrazolo[1,5-A]pyrazine core can interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar pyrazole core but different ring fusion.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrazole and pyrimidine ring, offering different chemical properties and applications.
Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole moiety, used in various pharmacological studies
Uniqueness: Pyrazolo[1,5-A]pyrazine-3-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly useful in cross-coupling reactions and as a molecular probe in biological studies.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazin-3-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-3-9-10-2-1-8-4-6(5)10/h1-4,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAHQLDXXRNKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NC=CN2N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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